molecular formula C11H16N2O2 B13977376 Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate

Cat. No.: B13977376
M. Wt: 208.26 g/mol
InChI Key: HNCLGNRYBHDWNC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate involves its role as a protecting group in organic synthesis. It protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during subsequent synthetic steps . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.

Comparison with Similar Compounds

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features and are used for similar purposes in organic synthesis. this compound is unique in its specific application as a protecting group for amine functional groups in pyridine derivatives .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3

InChI Key

HNCLGNRYBHDWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)CN

Origin of Product

United States

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